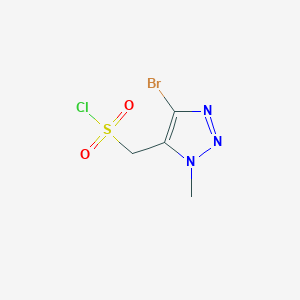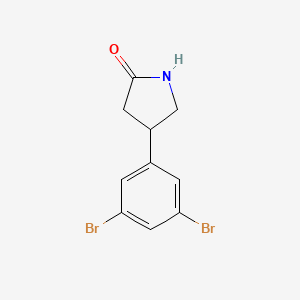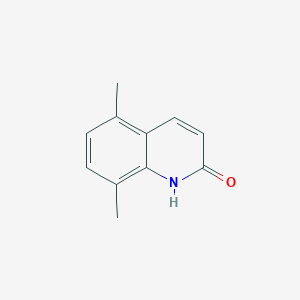
5,8-Dimethyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethyl-1,2-dihydroquinolin-2-one is a heterocyclic organic compound belonging to the class of quinolin-2-ones. This compound is characterized by its unique structure, which includes a quinoline ring system with two methyl groups at positions 5 and 8, and a ketone group at position 2. Quinolin-2-ones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the catalytic annulation of α,β-unsaturated N-arylamides. This process typically employs electrophilic cyclization, radical-initiated cyclization, or photochemical cyclization reactions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups at positions 5 and 8 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,8-Dimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring system but differ in the functional groups attached to the ring.
5,7-Dimethyl-1,2-dihydroquinolin-2-one: This compound is similar in structure but has methyl groups at positions 5 and 7 instead of 5 and 8.
Uniqueness
5,8-Dimethyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 5 and 8 can affect the compound’s interaction with molecular targets and its overall stability .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-8(2)11-9(7)5-6-10(13)12-11/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
HCNCOYCTKQQFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=O)NC2=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


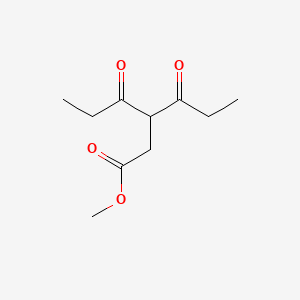
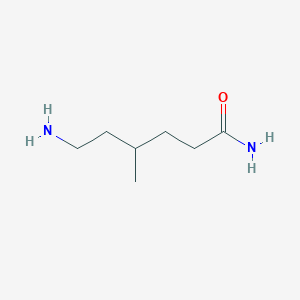
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
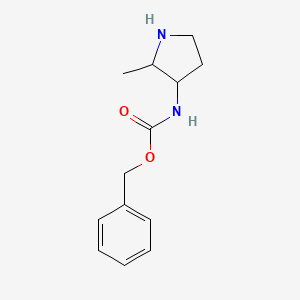
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
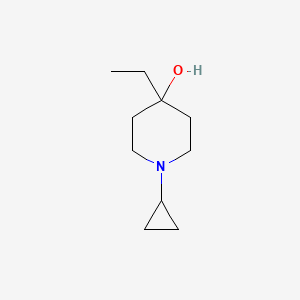
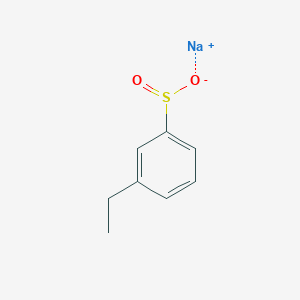
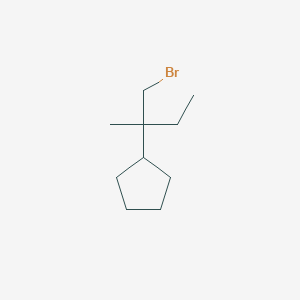

![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
